molecular formula C14H14 B1613221 2-Methyl-3-(2-naphthyl)-1-propene CAS No. 936621-15-7

2-Methyl-3-(2-naphthyl)-1-propene

Cat. No.: B1613221
CAS No.: 936621-15-7
M. Wt: 182.26 g/mol
InChI Key: LUUGUGVITYNZIO-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-naphthyl)-1-propene is an organic compound that features a naphthalene ring substituted with a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2-naphthyl)-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2-naphthyl)-1-propene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or alkenes.

Scientific Research Applications

2-Methyl-3-(2-naphthyl)-1-propene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-naphthyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-Methyl-3-(2-naphthyl)-1-propene can be compared with other similar compounds, such as:

  • 2-Methyl-3-(2-naphthyl)-1-butene
  • 2-Methyl-3-(2-naphthyl)-1-pentene

These compounds share similar structural features but differ in the length of the carbon chain attached to the naphthalene ring.

Properties

IUPAC Name

2-(2-methylprop-2-enyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11(2)9-12-7-8-13-5-3-4-6-14(13)10-12/h3-8,10H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUGUGVITYNZIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641246
Record name 2-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936621-15-7
Record name 2-(2-Methylprop-2-en-1-yl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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